molecular formula C12H12F2N4OS B10908922 N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10908922
M. Wt: 298.31 g/mol
InChI Key: RWENEFOYSWNQRA-FRKPEAEDSA-N
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Description

N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound that features a unique combination of functional groups, including a difluoromethoxyphenyl group, an ethylsulfanyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of a phenyl derivative with difluoromethoxy reagents, such as difluoromethyl ethers, under controlled temperature and pressure conditions.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with the difluoromethoxyphenyl derivative in the presence of a suitable catalyst, such as an acid or base, to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The Schiff base can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with new functional groups replacing the difluoromethoxy group.

Scientific Research Applications

N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Chemical Research: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group and the triazole ring can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethylsulfanyl group can also participate in binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • N-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its trifluoromethoxy and methoxy analogs. This can result in different reactivity and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12F2N4OS

Molecular Weight

298.31 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)phenyl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C12H12F2N4OS/c1-2-20-12-17-15-8-18(12)16-7-9-3-5-10(6-4-9)19-11(13)14/h3-8,11H,2H2,1H3/b16-7+

InChI Key

RWENEFOYSWNQRA-FRKPEAEDSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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